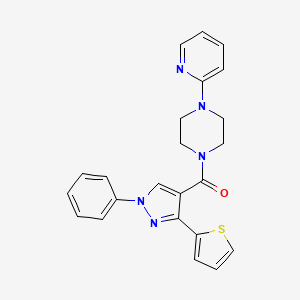
(1-Phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
WAY-620472 is a chemical compound known for its role as a regulator of peroxisome proliferator-activated receptors (PPAR). This compound has been studied for its potential to alter the lifespan of eukaryotic organisms . It is primarily used in scientific research and is not intended for human consumption .
Vorbereitungsmethoden
The synthetic routes and reaction conditions for WAY-620472 are not extensively detailed in publicly available sources. it is known that the compound can be synthesized through the preparation of 1-phenyl-3-(2-thienyl)pyrazole derivatives, which act as modulators of peroxisome proliferator-activated receptors . The industrial production methods for WAY-620472 are also not widely documented, indicating that it is primarily produced for research purposes rather than large-scale industrial applications.
Analyse Chemischer Reaktionen
WAY-620472 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions are not explicitly detailed in the available literature. the compound’s primary role as a PPAR regulator suggests that it may interact with other molecules involved in metabolic pathways . The major products formed from these reactions are not specified, but the compound’s activity as a PPAR modulator indicates its involvement in metabolic regulation.
Wissenschaftliche Forschungsanwendungen
WAY-620472 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the modulation of peroxisome proliferator-activated receptors and their effects on metabolic pathways . In biology, the compound is used to investigate the lifespan of eukaryotic organisms and the role of PPAR in cellular processes . In medicine, WAY-620472 is studied for its potential therapeutic applications in metabolic disorders, such as diabetes and obesity . In industry, the compound is used in research and development to explore new ways to regulate metabolic pathways and improve health outcomes .
Wirkmechanismus
WAY-620472 exerts its effects by modulating the activity of peroxisome proliferator-activated receptors. These receptors are involved in the regulation of various metabolic pathways, including lipid metabolism, glucose homeostasis, and inflammation . The compound binds to the receptors, altering their activity and influencing the expression of genes involved in these pathways . This modulation can lead to changes in cellular processes and metabolic outcomes, making WAY-620472 a valuable tool for studying metabolic regulation .
Vergleich Mit ähnlichen Verbindungen
WAY-620472 is unique in its specific modulation of peroxisome proliferator-activated receptors. Similar compounds include arhalofenate, inolitazone, and suksdorfin, which also target PPAR but may have different effects and applications . Arhalofenate is a selective partial agonist of PPAR gamma and is used for the treatment of type 2 diabetes . Inolitazone is another PPAR gamma activator with potential therapeutic applications . Suksdorfin has hypoglycemic effects and promotes adipocyte differentiation, making it useful for studying obesity . WAY-620472 stands out due to its specific regulatory effects on PPAR and its potential to alter the lifespan of eukaryotic organisms .
Eigenschaften
Molekularformel |
C23H21N5OS |
|---|---|
Molekulargewicht |
415.5 g/mol |
IUPAC-Name |
(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)-(4-pyridin-2-ylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C23H21N5OS/c29-23(27-14-12-26(13-15-27)21-10-4-5-11-24-21)19-17-28(18-7-2-1-3-8-18)25-22(19)20-9-6-16-30-20/h1-11,16-17H,12-15H2 |
InChI-Schlüssel |
YNOUQZZWJSYAOA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)C3=CN(N=C3C4=CC=CS4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N,N,5-trimethyl-4-oxo-2-pyridin-2-yl-3H-thieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B10815923.png)
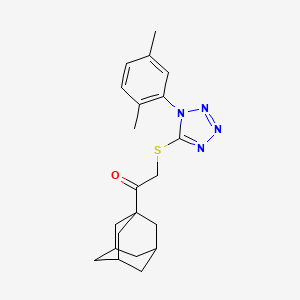
![N-(4-(4-Acetamidophenyl)thiazol-2-yl)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B10815927.png)

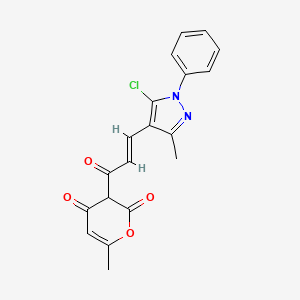
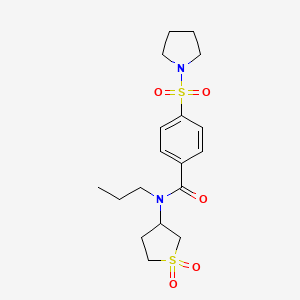

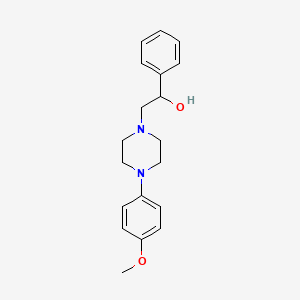
![N-([1,1'-Biphenyl]-2-yl)-4-methyl-3-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B10815986.png)
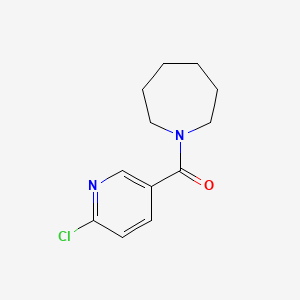

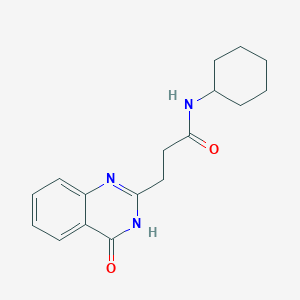

![7-Chloro-3-methyl-1-phenylpyrazolo[3,4-b][1,5]benzoxazepine](/img/structure/B10816015.png)